molecular formula C10H19NO3S B13340495 Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate

Cat. No.: B13340495
M. Wt: 233.33 g/mol
InChI Key: REURTOBAGOBWQO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is an organic compound that features a unique combination of functional groups, including a hydroxy group, an amino group, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate typically involves the reaction of ethyl 2-bromo-3-hydroxypropanoate with tetrahydro-2H-thiopyran-3-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ethyl 2-oxo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate.

    Reduction: Formation of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The thiopyran ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-3-((tetrahydro-2H-pyran-3-yl)amino)propanoate: Similar structure but with a pyran ring instead of a thiopyran ring.

    Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate: Similar structure but with the amino group attached to the 4-position of the thiopyran ring.

Uniqueness

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to its pyran analogs. The sulfur atom in the thiopyran ring can participate in unique interactions, making this compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

ethyl 2-hydroxy-3-(thian-3-ylamino)propanoate

InChI

InChI=1S/C10H19NO3S/c1-2-14-10(13)9(12)6-11-8-4-3-5-15-7-8/h8-9,11-12H,2-7H2,1H3

InChI Key

REURTOBAGOBWQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1CCCSC1)O

Origin of Product

United States

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